molecular formula C22H17NO3 B14127742 2-(6-Nitrobiphenyl-3-yl)tetralin-1-one CAS No. 1451449-35-6

2-(6-Nitrobiphenyl-3-yl)tetralin-1-one

Cat. No.: B14127742
CAS No.: 1451449-35-6
M. Wt: 343.4 g/mol
InChI Key: HNIVDLCGXJHHMY-UHFFFAOYSA-N
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Description

2-(6-Nitrobiphenyl-3-yl)tetralin-1-one is an organic compound that belongs to the class of tetralin derivatives. This compound is characterized by the presence of a nitro group attached to a biphenyl structure, which is further connected to a tetralin-1-one moiety. Tetralin derivatives are known for their diverse chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Nitrobiphenyl-3-yl)tetralin-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where tetralin is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under reflux conditions in an inert solvent like dichloromethane .

Another approach involves the nitration of biphenyl followed by a coupling reaction with tetralin-1-one. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the biphenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitrobiphenyl-3-yl)tetralin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, and alkylating agents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted biphenyl-tetralin derivatives.

Mechanism of Action

The mechanism of action of 2-(6-Nitrobiphenyl-3-yl)tetralin-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Properties

CAS No.

1451449-35-6

Molecular Formula

C22H17NO3

Molecular Weight

343.4 g/mol

IUPAC Name

2-(4-nitro-3-phenylphenyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C22H17NO3/c24-22-18-9-5-4-8-16(18)10-12-19(22)17-11-13-21(23(25)26)20(14-17)15-6-2-1-3-7-15/h1-9,11,13-14,19H,10,12H2

InChI Key

HNIVDLCGXJHHMY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C3=CC(=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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